molecular formula C12H22N2O3 B3027361 (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate CAS No. 1286208-90-9

(R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate

Cat. No. B3027361
CAS RN: 1286208-90-9
M. Wt: 242.31
InChI Key: ZWSZUPSKOFVBGU-SECBINFHSA-N
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Description

(R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate, also known as R-Modafinil, is a eugeroic drug that is used to promote wakefulness and alertness. It is a derivative of Modafinil, which is a drug used to treat sleep disorders such as narcolepsy and sleep apnea. R-Modafinil is known to have a longer half-life and better pharmacokinetic properties than Modafinil, making it a promising drug for scientific research.

Scientific Research Applications

Synthesis and Intermediate Applications

  • Scale-Up of Kulinkovich–Szymoniak Cyclopropanation : An efficient one-pot, two-step telescoped sequence was developed for the synthesis of a related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in lymphocyte function-associated antigen 1 inhibitor manufacture. This synthesis starts from readily available materials and yields the target product with high purity (Li et al., 2012).

  • Diels‐Alder Reaction Applications : The compound tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, structurally related to the query compound, has been used in Diels‐Alder reactions, highlighting the utility of similar compounds in organic synthesis processes (Padwa et al., 2003).

Characterization and Analysis Techniques

  • 2D Heteronuclear NMR Experiments : A study using 2D heteronuclear NMR experiments focused on the characterization of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate, showcasing the applicability of advanced analytical techniques to related carbamate compounds (Aouine et al., 2016).

Synthesis of Novel Compounds

  • Synthesis of Pyrrolidin-3-ylmethanamine : An efficient synthesis process was developed for important drug intermediates like tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate and tert-butyl pyrrolidin-3-ylmethylcarbamate, indicating the use of similar compounds in pharmaceutical intermediates production (Geng, 2010).

  • Synthesis of Natural Product Intermediates : (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of jaspine B, a natural product with cytotoxic activity, was synthesized from L-Serine, illustrating the role of similar compounds in synthesizing bioactive natural products (Tang et al., 2014).

Antibacterial Agents Development

  • Bacterial Deformylase Inhibitor Synthesis : Analogues of VRC3375, including N-hydroxy-3-R-butyl-3-[(2-S-(tert-butoxycarbonyl)-pyrrolidin-1-ylcarbonyl]propionamide, were synthesized as potent peptide deformylase inhibitors, with variations explored to optimize antibacterial activity and minimize toxicity (Jain et al., 2003).

properties

IUPAC Name

tert-butyl N-[(3R)-1-propanoylpyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-5-10(15)14-7-6-9(8-14)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSZUPSKOFVBGU-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1CC[C@H](C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001133739
Record name Carbamic acid, N-[(3R)-1-(1-oxopropyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001133739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1286208-90-9
Record name Carbamic acid, N-[(3R)-1-(1-oxopropyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286208-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3R)-1-(1-oxopropyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001133739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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